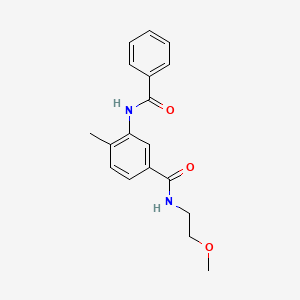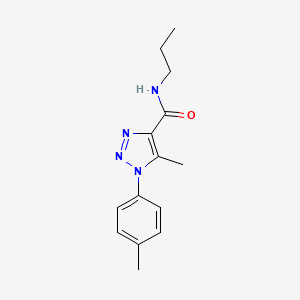
bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate
説明
Bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate, also known as CDAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CDAA is a phosphoramidate compound that has shown promise as a tool for studying various biological processes, including enzyme activity, protein-protein interactions, and signal transduction pathways. In
作用機序
Bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate works by inhibiting the activity of certain enzymes, including serine proteases and phosphatases. bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition allows researchers to study the activity of these enzymes in a controlled environment, providing valuable insights into their function and potential as drug targets.
Biochemical and Physiological Effects:
bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-protein interactions, and the alteration of signal transduction pathways. Additionally, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has been shown to be relatively nontoxic and stable, making it a safe and reliable tool for scientific research.
実験室実験の利点と制限
One of the main advantages of bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate is its high sensitivity and specificity for detecting enzyme activity. Additionally, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate is relatively easy to synthesize, making it a cost-effective tool for scientific research. However, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has some limitations, including its narrow range of applications and the need for specialized equipment for some experiments.
将来の方向性
There are many potential future directions for research involving bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate. One area of interest is the development of new bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate derivatives with improved properties, such as increased sensitivity or a broader range of applications. Additionally, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate could be used in combination with other tools, such as mass spectrometry or fluorescence microscopy, to provide even more detailed insights into biological processes. Finally, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate could be used to study the activity of enzymes and proteins in vivo, providing valuable insights into their function in living organisms.
科学的研究の応用
Bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has been used in a variety of scientific research applications, including enzyme activity assays, protein-protein interaction studies, and signal transduction pathway analysis. bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has been shown to be a highly sensitive and specific tool for detecting enzyme activity, making it a valuable tool for drug discovery and development. Additionally, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has been used to study protein-protein interactions, providing insights into the structure and function of proteins and their interactions with other molecules. Finally, bis(2,3-dimethylphenyl) (3-chlorophenyl)amidophosphate has been used to study signal transduction pathways, allowing researchers to better understand the mechanisms underlying various cellular processes.
特性
IUPAC Name |
N-bis(2,3-dimethylphenoxy)phosphoryl-3-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClNO3P/c1-15-8-5-12-21(17(15)3)26-28(25,24-20-11-7-10-19(23)14-20)27-22-13-6-9-16(2)18(22)4/h5-14H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIJZQRPDOVFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(NC2=CC(=CC=C2)Cl)OC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(5-methyl-2-furyl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4644190.png)
![6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4644197.png)
![3-[(2,3-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4644205.png)

![(5-{2-[(4-chlorophenyl)thio]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4644211.png)
![1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B4644217.png)
![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4644225.png)


![N-(2,5-dimethoxyphenyl)-2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4644250.png)
![methyl 3-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4644252.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4644253.png)
![3-({[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4644264.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4644276.png)